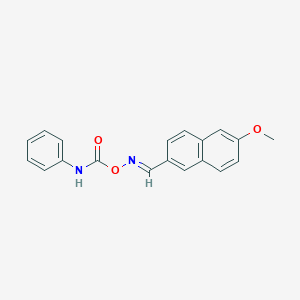

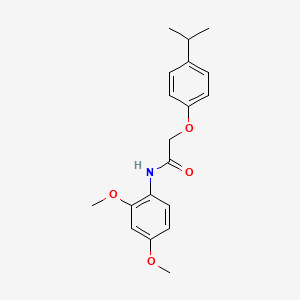

6-methoxy-2-naphthaldehyde O-(anilinocarbonyl)oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 6-methoxy-2-naphthaldehyde involves several steps, including the esterification of 6-methoxy-2-naphthacid, hydrazinolysis, and the McFadyen-Stevens reduction, yielding an overall yield of 43.3% (L. Wang, 2007). Another approach includes a Grignard reaction of 6-bromo-2-methoxynaphthalene, which is synthesized from 2-naphthol through a sequence of bromination, reduction, and methylation, achieving yields over 67% (Tong Guo-tong, 2007).

Molecular Structure Analysis

The molecular structure of derivatives related to 6-methoxy-2-naphthaldehyde has been elucidated through crystal and molecular structure studies. These studies have confirmed the structure of various compounds through single crystal X-ray diffraction data, revealing details about the crystal packing, molecular conformation, and intermolecular interactions (M. Kaur et al., 2012).

Chemical Reactions and Properties

6-Methoxy-2-naphthaldehyde undergoes various chemical reactions, including oxidative cyclization and the formation of naphtho[1,2-d]isoxazole 2-oxide and naphtho[1,8-de][1,2]oxazine derivatives through one-pot o- and peri-oxidative cyclization (Paraskevi Supsana et al., 2000). Additionally, its oxime derivatives have been evaluated as inhibitors for various enzymes, showcasing the compound's versatile reactivity and potential in biochemical applications (Zhuang Yan & R. Hartmann, 1998).

Physical Properties Analysis

The physical properties, including crystal system and space group, of 6-methoxy-2-naphthaldehyde have been determined through single crystal X-ray diffraction studies, providing insight into its orthorhombic crystal system with specific cell parameters. These studies are crucial for understanding the compound's behavior in solid-state applications (B. Sarojini et al., 2005).

Chemical Properties Analysis

The chemical properties of 6-methoxy-2-naphthaldehyde and its derivatives have been extensively studied, revealing insights into their reactivity and stability. For example, the compound's ability to participate in oxy-Michael addition reactions and its evaluation as a second harmonic generation material highlight its chemical versatility and potential in material science applications (S. Keshipour et al., 2012), (D. Rajaniverma et al., 2021).

Safety and Hazards

6-Methoxy-2-naphthaldehyde is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

特性

IUPAC Name |

[(E)-(6-methoxynaphthalen-2-yl)methylideneamino] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-23-18-10-9-15-11-14(7-8-16(15)12-18)13-20-24-19(22)21-17-5-3-2-4-6-17/h2-13H,1H3,(H,21,22)/b20-13+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKIXGYJKPXDKO-DEDYPNTBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C=NOC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)/C=N/OC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(E)-(6-methoxynaphthalen-2-yl)methylideneamino] N-phenylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-3-[3-(1,3-benzodioxol-5-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5588230.png)

![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5588235.png)

![3-[(2-chlorobenzyl)thio]-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5588240.png)

![2-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5588268.png)

![ethyl 4-[(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]-1-piperazinecarboxylate](/img/structure/B5588273.png)

![1-{3-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]propyl}-2-pyrrolidinone dihydrochloride](/img/structure/B5588278.png)

![1-phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5588289.png)

![3-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5588299.png)

![N-[(1-cyclopentylpiperidin-3-yl)methyl]-1-methyl-N-(2-piperidin-1-ylethyl)-1H-pyrrole-2-carboxamide](/img/structure/B5588305.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate](/img/structure/B5588314.png)